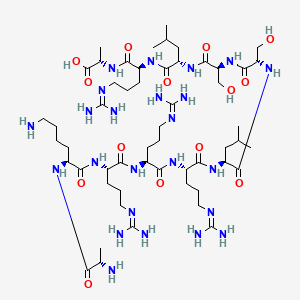

H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH est une séquence peptidique dérivée de la protéine ribosomique S6 40S hépatique de rat (229-239) . Cette séquence peptidique est connue pour son rôle de substrat de diverses kinases, notamment la Rho-kinase II et la p90 ribosomique S6 kinase (S6K) . La formule moléculaire de ce composé est C54H104N24O14 , et sa masse moléculaire est de 1313.6 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend:

Couplage: Chaque acide aminé est activé et couplé à la chaîne peptidique croissante.

Déprotection: Élimination des groupes protecteurs des acides aminés pour permettre un couplage ultérieur.

Clivage: Le peptide final est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de ce peptide peut impliquer une SPPS à grande échelle avec des synthétiseurs automatisés pour garantir un rendement et une pureté élevés. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des techniques à haut débit et des méthodes de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: peut subir diverses réactions chimiques, notamment:

Phosphorylation: Ce peptide est un substrat pour les kinases, qui ajoutent des groupes phosphate à des acides aminés spécifiques (par exemple, sérine, thréonine).

Hydrolyse: Les liaisons peptidiques peuvent être hydrolysées en conditions acides ou basiques, brisant le peptide en fragments plus petits.

Réactifs et conditions courantes

Phosphorylation: Les kinases telles que la Rho-kinase II et la p90 ribosomique S6 kinase, ainsi que l'ATP, sont des réactifs courants.

Hydrolyse: Des solutions acides ou basiques, souvent avec de la chaleur, sont utilisées pour hydrolyser les liaisons peptidiques.

Principaux produits formés

Phosphorylation: Peptides phosphorylés avec des groupes phosphate ajoutés.

Hydrolyse: Petits fragments peptidiques ou acides aminés individuels.

Applications de recherche scientifique

This compound: a plusieurs applications de recherche scientifique:

Biochimie: Utilisé comme substrat pour étudier l'activité des kinases et les mécanismes de phosphorylation.

Biologie cellulaire: Employé dans des expériences pour comprendre la synthèse des protéines et la fonction ribosomique.

Médecine: Enquête sur son rôle potentiel dans les voies de signalisation et les mécanismes de la maladie.

Industrie: Utilisé dans le développement d'inhibiteurs de kinases et d'autres agents thérapeutiques.

Mécanisme d'action

Le mécanisme d'action de This compound implique son rôle de substrat pour les kinases. Lorsqu'il est phosphorylé par des kinases telles que la Rho-kinase II et la p90 ribosomique S6 kinase, il subit des changements conformationnels qui affectent son interaction avec d'autres protéines et composants cellulaires . Cet événement de phosphorylation est crucial pour la régulation de divers processus cellulaires, notamment la synthèse des protéines et la transduction du signal.

Applications De Recherche Scientifique

H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: has several scientific research applications:

Biochemistry: Used as a substrate to study kinase activity and phosphorylation mechanisms.

Cell Biology: Employed in experiments to understand protein synthesis and ribosomal function.

Medicine: Investigated for its potential role in signaling pathways and disease mechanisms.

Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.

Mécanisme D'action

The mechanism of action of H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH involves its role as a substrate for kinases. When phosphorylated by kinases such as Rho-kinase II and p90 ribosomal S6 kinase, it undergoes conformational changes that affect its interaction with other proteins and cellular components . This phosphorylation event is crucial for regulating various cellular processes, including protein synthesis and signal transduction.

Comparaison Avec Des Composés Similaires

H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: peut être comparé à d'autres substrats peptidiques pour les kinases:

This compound: Structure similaire mais peut avoir des sites de phosphorylation différents ou des spécificités de kinase.

H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH: Autre substrat peptidique avec une composition en acides aminés différente et des cibles de kinase.

Ces comparaisons mettent en évidence le caractère unique de This compound en termes de sa séquence spécifique et de son rôle dans la phosphorylation induite par la kinase.

Propriétés

Formule moléculaire |

C54H104N24O14 |

|---|---|

Poids moléculaire |

1313.6 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C54H104N24O14/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |

Clé InChI |

INARJFAOSSGZJT-RQZRTJOXSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)

![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)

![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)